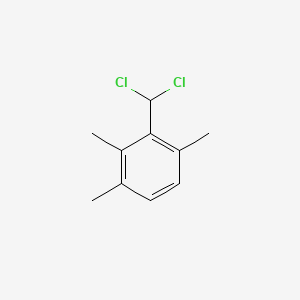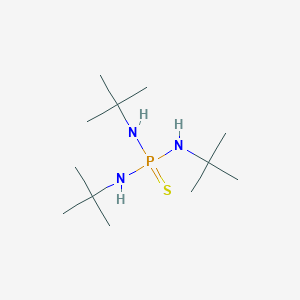
Phosphorothioic triamide, N,N',N''-tris(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioic acid, where the hydrogen atoms are replaced by N,N’,N’'-tris(1,1-dimethylethyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorothioic acid with N,N’,N’'-tris(1,1-dimethylethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorothioic group and the N,N’,N’'-tris(1,1-dimethylethyl) groups .
Common Reagents and Conditions
Common reagents used in the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane .
Major Products
The major products formed from the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- depend on the type of reaction. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can result in the formation of various substituted phosphorothioic triamides .
Aplicaciones Científicas De Investigación
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition is often mediated through the formation of covalent bonds between the compound and the enzyme .
Comparación Con Compuestos Similares
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- can be compared with other similar compounds, such as N-(n-Butyl)thiophosphoric triamide. While both compounds share a similar phosphorothioic structure, they differ in their substituent groups, which can influence their chemical properties and applications .
List of Similar Compounds
- N-(n-Butyl)thiophosphoric triamide
- N,N’,N’'-tris(2-pyridinyl) phosphorothioic triamide
- N,N’,N’'-tris(3,4-dimethylphenyl)phosphorothioic triamide
Propiedades
Número CAS |
86148-15-4 |
|---|---|
Fórmula molecular |
C12H30N3PS |
Peso molecular |
279.43 g/mol |
Nombre IUPAC |
N-bis(tert-butylamino)phosphinothioyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3PS/c1-10(2,3)13-16(17,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,17) |
Clave InChI |
UOAJSIIOPAZYHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NP(=S)(NC(C)(C)C)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


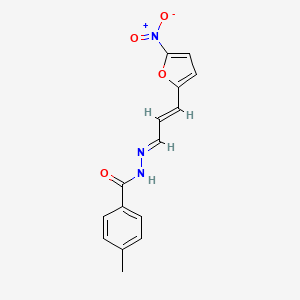

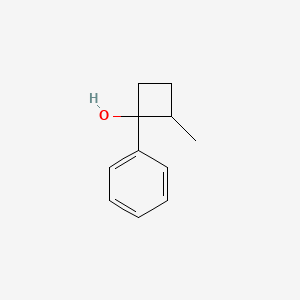
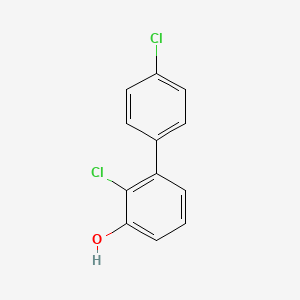
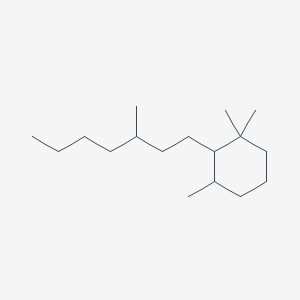
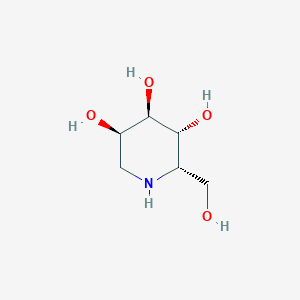

![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
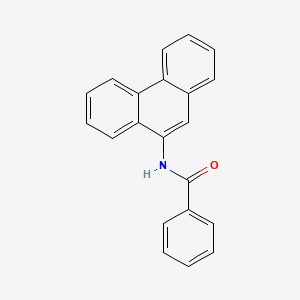
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
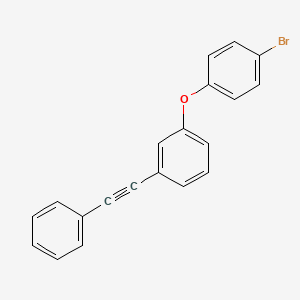
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
